4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and methyl groups. The final steps involve the formation of the amide bond and the incorporation of the ethyl and methyl substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: A simpler derivative with similar structural features.
1-Ethyl-3-methyl-1H-pyrazole: Another related compound with different substituents.
Uniqueness
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.
Properties
Molecular Formula |
C14H19BrN6O2 |
---|---|
Molecular Weight |
383.24 g/mol |
IUPAC Name |
4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-1-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19BrN6O2/c1-5-20-7-11(12(19-20)14(23)16-4)17-13(22)9(3)21-6-10(15)8(2)18-21/h6-7,9H,5H2,1-4H3,(H,16,23)(H,17,22) |
InChI Key |
BHHUFDSOGYKUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)C(C)N2C=C(C(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.